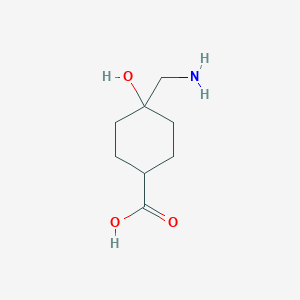
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps involve esterification, selective carbonyl reduction, and nucleophilic substitution to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield, selectivity, and environmental friendliness, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like methyl magnesium bromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a ligand in studies of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Methyl-2-pipecolic acid
- (2R,4R)-4-Hydroxy-2-methylpyrrolidine
- (2R,4R)-4-Methyl-2-piperidinecarboxylate
Uniqueness
Compared to these similar compounds, (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is unique due to its specific functional groups and stereochemistry.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2R,4R)-N-methoxy-N,2-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
DEKHJIWBPMNADR-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)N(C)OC |
Canonical SMILES |
CC1CC(CCN1)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



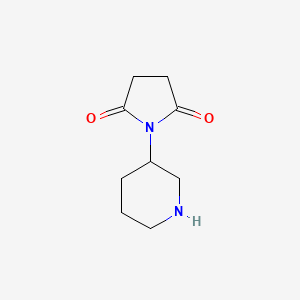
![7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13220571.png)
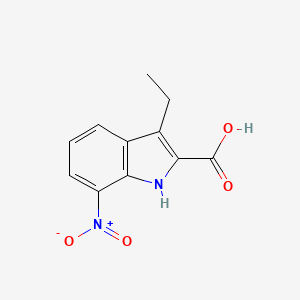
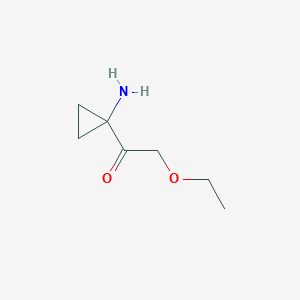
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)

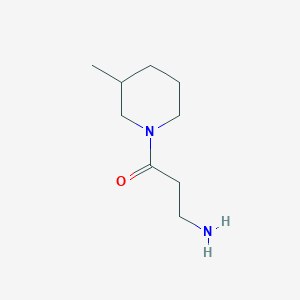
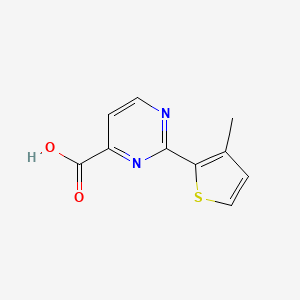
![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)

